molecular formula C9H9BrO2 B1268460 1-(3-Bromo-4-methoxyphenyl)ethanone CAS No. 35310-75-9

1-(3-Bromo-4-methoxyphenyl)ethanone

Cat. No.: B1268460
CAS No.: 35310-75-9
M. Wt: 229.07 g/mol
InChI Key: JYPGOBDETCKKKV-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2. It is a white to yellow solid at room temperature and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of a bromo group and a methoxy group attached to a phenyl ring, along with an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-methoxyphenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 4-methoxyacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ethanone group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution Reactions: Products include substituted phenyl ethanones with various functional groups.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

1-(3-Bromo-4-methoxyphenyl)ethanone is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential pharmacological properties and as a building block in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the ethanone group can undergo nucleophilic addition reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

1-(3-Bromo-4-methoxyphenyl)ethanone can be compared with similar compounds such as:

    4-Methoxyacetophenone: Lacks the bromo group, making it less reactive in substitution reactions.

    3-Bromoacetophenone: Lacks the methoxy group, affecting its reactivity and applications.

    4-Bromo-3-methoxybenzaldehyde: Contains an aldehyde group instead of an ethanone group, leading to different reactivity and applications.

The presence of both the bromo and methoxy groups in this compound makes it unique and versatile for various chemical reactions and research applications.

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPGOBDETCKKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346376
Record name 1-(3-Bromo-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35310-75-9
Record name 1-(3-Bromo-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35310-75-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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